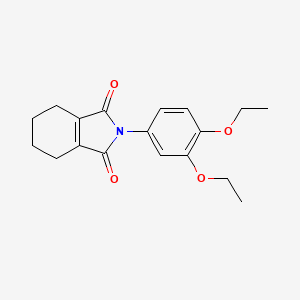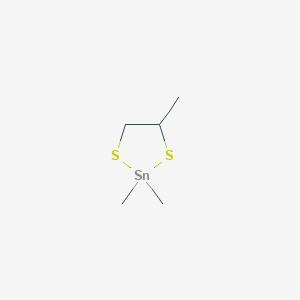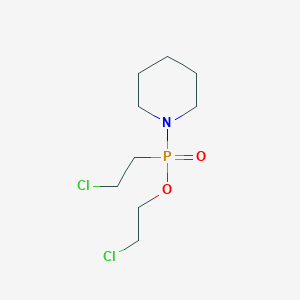![molecular formula C12H13Cl2NO2S B14573810 3-Chloro-4-(chloromethyl)-1-[3-(methanesulfinyl)phenyl]pyrrolidin-2-one CAS No. 61213-45-4](/img/structure/B14573810.png)
3-Chloro-4-(chloromethyl)-1-[3-(methanesulfinyl)phenyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(chloromethyl)-1-[3-(methanesulfinyl)phenyl]pyrrolidin-2-one is a complex organic compound with a unique structure that includes a pyrrolidinone ring, chloromethyl, and methanesulfinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(chloromethyl)-1-[3-(methanesulfinyl)phenyl]pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a suitable pyrrolidinone derivative, followed by the introduction of the methanesulfinyl group through a sulfoxidation reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of advanced catalysts to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(chloromethyl)-1-[3-(methanesulfinyl)phenyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to a sulfone.
Reduction: The compound can be reduced to remove the chloromethyl group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms.
Major Products Formed
Oxidation: The major product is the corresponding sulfone derivative.
Reduction: The major product is the dechlorinated pyrrolidinone.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
3-Chloro-4-(chloromethyl)-1-[3-(methanesulfinyl)phenyl]pyrrolidin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(chloromethyl)-1-[3-(methanesulfinyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-methylphenylboronic acid
- Chloromethylmethyl sulfide
- Chlorodimethyl thioether
Uniqueness
Compared to similar compounds, 3-Chloro-4-(chloromethyl)-1-[3-(methanesulfinyl)phenyl]pyrrolidin-2-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
CAS No. |
61213-45-4 |
|---|---|
Molecular Formula |
C12H13Cl2NO2S |
Molecular Weight |
306.2 g/mol |
IUPAC Name |
3-chloro-4-(chloromethyl)-1-(3-methylsulfinylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H13Cl2NO2S/c1-18(17)10-4-2-3-9(5-10)15-7-8(6-13)11(14)12(15)16/h2-5,8,11H,6-7H2,1H3 |
InChI Key |
XKOOGYFYTJVAJF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=CC=CC(=C1)N2CC(C(C2=O)Cl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


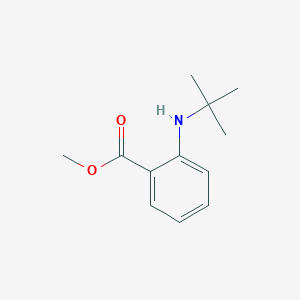
![2-[3-(Trifluoromethyl)benzene-1-sulfonyl]aniline](/img/structure/B14573732.png)
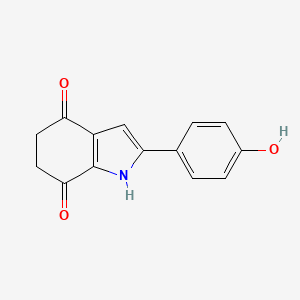
![3-[(Benzenesulfinyl)methyl]-2-benzylcyclopentan-1-one](/img/structure/B14573746.png)
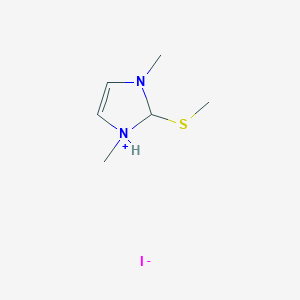
![2-[(1-Fluoro-2-methylpropan-2-yl)amino]ethan-1-ol](/img/structure/B14573758.png)
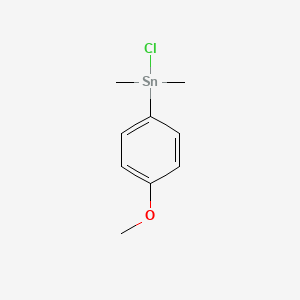
![N-{1-[4-(Methanesulfinyl)phenyl]hexylidene}hydroxylamine](/img/structure/B14573761.png)
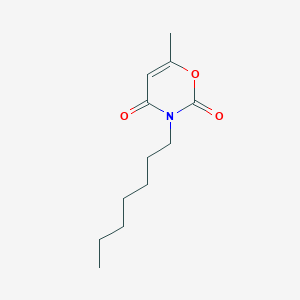
![1-Methylbicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B14573769.png)
![(6S)-1,5,5,9-Tetramethylspiro[5.5]undeca-1,8-dien-3-one](/img/structure/B14573770.png)
